1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The presence of diverse functional groups and its potential biological activities make it a versatile subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves a multi-step process, starting with the preparation of 3-fluoroacetophenone and quinoxaline derivatives. These intermediates are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product. Key steps include:
Cyclization: Reaction of the appropriate acylhydrazine with 3-fluoroacetophenone to form the pyrazoline ring.
Functionalization: Coupling of quinoxaline derivatives to the pyrazoline intermediate under catalytic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for scale. Automated reaction setups, advanced catalysts, and continuous flow techniques are often employed to ensure higher yields and purity. Quality control measures are essential throughout the process to maintain consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their corresponding oxides.
Reduction: Reduction of certain functional groups, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions, altering the substituents on the aromatic rings and pyrazoline moiety.
Common Reagents and Conditions
Reactions involving this compound often use reagents such as:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Depending on the specific reaction conditions and reagents, the products can vary. Commonly observed products include derivatives with modified aromatic and heterocyclic rings, influencing their physicochemical properties and potential biological activities.
Scientific Research Applications
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is used extensively in:
Chemistry: As a building block for more complex molecules and study of reaction mechanisms.
Biology: Investigating its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Exploring its potential as a therapeutic agent due to its unique pharmacophore.
Industry: Applied in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its mechanism of action involves:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids, influencing their activity.
Pathways: Modulating key biological pathways, including signaling cascades and metabolic processes.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other pyrazoline and quinoxaline derivatives, 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibits distinct properties due to the specific arrangement of its functional groups. Similar compounds include:
3-(3-Fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl derivatives.
Quinoxaline-based pyrazolines with various substitutions.
Its unique structure contributes to its diverse applications and potential advantages in research and industry.
So there you have it—an in-depth look at this compound! How are you feeling about diving into some serious chemistry at 2 in the morning?
Properties
IUPAC Name |
1-[5-(3-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-2-20(26)25-19(12-17(24-25)13-4-3-5-15(21)10-13)14-6-7-16-18(11-14)23-9-8-22-16/h3-11,19H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAQHSNIADQESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)F)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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